Lower Lipophilicity Relative to 4,6-Dimethylpyrimidin-2-yl Analog Improves Aqueous Solubility Prospects
The target compound exhibits an XLogP of 1.7, compared to 2.1 for 6-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine (CAS 324544-96-9), yielding a ΔXLogP of −0.4 [1][2]. This lower lipophilicity predicts improved aqueous solubility, potentially reducing the need for high DMSO concentrations in biological assay preparation.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 2.1 (6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine) |
| Quantified Difference | −0.4 |
| Conditions | Computed by XLogP3-AA algorithm, PubChem 2024 release |
Why This Matters
Lower XLogP improves aqueous solubility, facilitating in vitro assay development and reducing non-specific binding to hydrophobic matrices.
- [1] PubChem Compound Summary: CID 612628, 6-(6-Methylpyrimidin-4-yl)sulfanyl-5-nitropyrimidin-4-amine. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary: CID 2960245, 6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine. National Center for Biotechnology Information (2026). View Source
